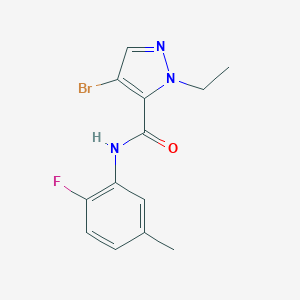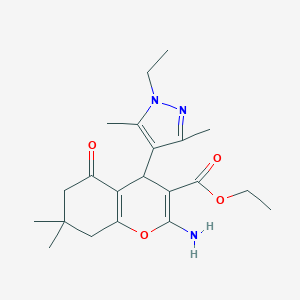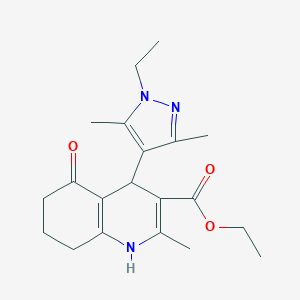![molecular formula C13H17Cl2N3OS B280266 N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B280266.png)
N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as DMTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTU is a thiourea derivative that has been synthesized and studied for its ability to scavenge reactive oxygen species (ROS) and nitric oxide (NO).
Mécanisme D'action
The mechanism of action of DMTU involves its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO. DMTU reacts with these reactive species to form stable adducts, which prevents them from causing damage to cells and tissues. Additionally, DMTU has been shown to inhibit the activity of enzymes that produce N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
DMTU has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the reduction of oxidative stress and inflammation, the protection of cells against apoptosis, and the improvement of mitochondrial function. DMTU has also been shown to have neuroprotective effects, as it can protect against neuronal damage in models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMTU in lab experiments is its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO, which can be useful in studying oxidative stress and inflammation. Additionally, DMTU is relatively stable and can be easily synthesized. However, there are also some limitations to using DMTU in lab experiments. For example, DMTU may not be effective in all cell types or animal models, and its effects may be influenced by other factors such as pH and temperature.
Orientations Futures
There are several future directions for research on DMTU. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DMTU may have applications in the treatment of cardiovascular disease, as it can protect against oxidative damage in the heart and blood vessels. Further research is also needed to determine the optimal dosage and administration of DMTU in various settings, as well as its potential interactions with other drugs and compounds.
In conclusion, DMTU is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO has led to its study in various cell types and animal models, with promising results in terms of its ability to protect against oxidative damage and inflammation. While there are limitations to its use in lab experiments, DMTU remains a promising compound for future research in a variety of fields.
Méthodes De Synthèse
DMTU can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenyl isothiocyanate with morpholine to form the intermediate 3,4-dichlorophenylthiourea. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce DMTU.
Applications De Recherche Scientifique
DMTU has been extensively studied for its potential applications in scientific research. One such application is its ability to scavenge N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and NO, which are known to contribute to oxidative stress and inflammation in the body. DMTU has been shown to protect against oxidative damage in various cell types, including neurons, endothelial cells, and cardiomyocytes.
Propriétés
Formule moléculaire |
C13H17Cl2N3OS |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H17Cl2N3OS/c14-11-2-1-10(9-12(11)15)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20) |
Clé InChI |
ACKFKMWZVQMORT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)


![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)